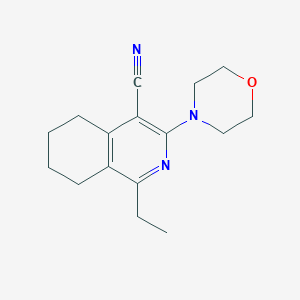

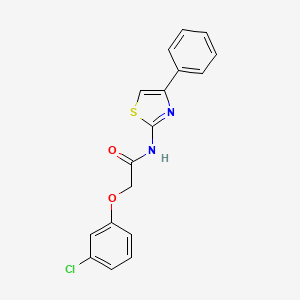

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide derivatives involves the process of benzoylation of 2-aminobenzothiazole using specific benzoylchlorides. This procedure has been structurally characterized and confirmed through methods such as gas chromatographic mass spectrometry (GC-MS), indicating a molecular ion peak specific to these compounds. Such synthetic approaches are foundational for exploring the chemical diversity and application potential of benzothiazole derivatives (Prabukanthan et al., 2020).

Molecular Structure Analysis

The molecular structure and vibrational wavenumbers of benzothiazole derivatives have been determined through quantum chemical calculations and spectroscopic techniques such as Infrared (IR) and Raman, supported by differential scanning calorimetry (DSC). These studies reveal the detailed atomic and electronic arrangements, facilitating insights into the compound's reactivity and stability under various conditions (Ünsalan et al., 2020).

Chemical Reactions and Properties

The reactivity of N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide derivatives encompasses a range of chemical transformations, including isomerization reactions that alter the compound's structure and potentially its chemical properties. Such reactions contribute to a deeper understanding of the compound's chemical behavior and the influence of different substituents on its reactivity (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, have been explored through techniques like DSC. These properties are crucial for determining the compound's suitability for various applications, including material science and organic electronics. The analysis of physical properties aids in predicting the compound's behavior in different environmental conditions and its stability over time.

Chemical Properties Analysis

The chemical properties, including the reactivity towards different substrates, the potential for forming complexes with metals, and the interaction with biological systems, have been extensively studied. These investigations provide valuable insights into the compound's applications beyond its basic chemical structure, focusing on its potential utility in fields like antimicrobial treatments and material science (Mishra et al., 2019).

Aplicaciones Científicas De Investigación

Anticancer Potential

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds have shown cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents. For instance, certain derivatives have demonstrated significant activity against leukemia cells by inducing apoptosis, a process of programmed cell death essential for stopping the proliferation of cancer cells (Romero-Castro et al., 2011). Moreover, these compounds' ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, further underscores their therapeutic potential in cancer treatment.

Antimicrobial Activity

Research on benzothiazole derivatives has also highlighted their significant antimicrobial properties. Studies have found that certain nitrobenzamide derivatives exhibit considerable in vitro antitubercular activity, offering a new direction for developing treatments against tuberculosis. This suggests that modifications in the nitrobenzamide structure could enhance antimicrobial efficacy and reduce toxicity (Wang et al., 2019).

Enzyme Inhibition

Benzothiazole derivatives have been investigated for their role in inhibiting specific enzymes, such as glutathione S-transferase (GST), which is overexpressed in various tumors. These compounds' interaction with GSTP1, an enzyme involved in detoxifying chemotherapeutic drugs, highlights their potential in overcoming drug resistance in cancer therapy. Moreover, the ability of these compounds to induce apoptosis in colon cancer cells through caspase activation and GSTP1 expression further demonstrates their therapeutic relevance (Brockmann et al., 2014).

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-5-6-12-13(7-9)22-15(16-12)17-14(19)10-3-2-4-11(8-10)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJSBNNZSHYBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)

![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)

![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)

![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)